N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide
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Overview
Description
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a sulfamoyl group and a 2-(2-methoxyethoxy)ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the sulfamoyl group and the 2-(2-methoxyethoxy)ethyl chain. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.
Substitution: The benzamide core can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide core.
Scientific Research Applications
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzoic acid
- N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylaniline
- N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylphenylacetamide
Uniqueness
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-18-8-9-19-7-6-14-12(15)10-2-4-11(5-3-10)20(13,16)17/h2-5H,6-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABOVEUBYWRWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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